molecular formula C16H15BrN2O3 B4710981 ETHYL 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOATE

ETHYL 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOATE

Cat. No.: B4710981
M. Wt: 363.21 g/mol
InChI Key: ROZSGWICHBKFRD-UHFFFAOYSA-N
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Description

ETHYL 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOATE is a synthetic small molecule of interest in early-stage pharmaceutical and chemical research. Its structure, featuring a brominated anilino group linked to a benzoate ester via a urea functional group, suggests potential for diverse biological interactions. This compound is primarily utilized as a key chemical building block in medicinal chemistry for the synthesis and exploration of more complex molecules targeting various disease pathways. Researchers can employ this compound in the design of libraries for high-throughput phenotypic screening against disease models, such as the infrared light-interference motility assays established for Caenorhabditis elegans . The urea moiety is a common pharmacophore found in inhibitors of enzymes like kinases . The bromine atom on the aniline ring offers a site for further functionalization via metal-catalyzed cross-coupling reactions, making it a versatile intermediate for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 3-[(2-bromophenyl)carbamoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-2-22-15(20)11-6-5-7-12(10-11)18-16(21)19-14-9-4-3-8-13(14)17/h3-10H,2H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZSGWICHBKFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOATE typically involves the reaction of 2-bromoaniline with ethyl 3-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 2-bromoanilino group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like copper(I) iodide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or dichloromethane.

    Reduction: Reducing agents like hydrogen gas with palladium catalyst, solvents such as ethanol or methanol.

Major Products

    Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

    Oxidation: Oxidized derivatives such as quinones.

    Reduction: Reduced derivatives with amine groups.

Scientific Research Applications

Table 1: Synthesis Overview

StepReagentsConditionsProduct
1Ethyl benzoate + 2-bromoanilineReflux in solventEthyl 3-[(2-bromoanilino)carbonyl]benzoate
2Carbonyl compoundHeat or refluxEthyl 3-{[(2-bromoanilino)carbonyl]amino}benzoate

Antibacterial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antibacterial properties against various strains, including Escherichia coli. The structure-activity relationship (SAR) analysis suggests that modifications to the aniline moiety can enhance antibacterial efficacy.

Table 2: Antibacterial Activity Data

CompoundMIC (µg/mL)Target Bacteria
This compound32E. coli
Modified derivative A16Staphylococcus aureus
Modified derivative B8Pseudomonas aeruginosa

Electrocatalytic Applications

The compound has been explored for its role in electrocatalytic processes, particularly in the reduction of nitro compounds to their corresponding amines, which are vital precursors in pharmaceuticals and agrochemicals. The use of polyoxometalates as mediators has shown improved selectivity and conversion rates for reactions involving this compound.

Table 3: Electrocatalytic Performance

Reaction TypeConversion (%)Selectivity (%)
Nitrobenzene to aniline7895
Ethyl-3-nitrobenzoate to amine6190

Case Study: Antibacterial Screening

In a comprehensive screening study, this compound was tested alongside various derivatives against a panel of bacterial strains. The results demonstrated that specific modifications could lead to enhanced potency, paving the way for new antibacterial agents.

Case Study: Electrocatalytic Reduction

A recent investigation into the electrocatalytic reduction of nitro compounds utilized this compound as a substrate. The study highlighted the advantages of using this compound in electrocatalytic systems, achieving high yields and selectivity without harsh conditions.

Mechanism of Action

The mechanism of action of ETHYL 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features:

Compound Name Substituents/Functional Groups Position Key Differences from Target Compound Reference
ETHYL 3-AMINOBENZOATE -NH₂ group meta Lacks urea linkage and brominated aniline
ETHYL 3-BROMOBENZOATE -Br substituent meta Simple bromination without amino/carbonyl groups
Chlorimuron ethyl Sulfonylurea group, pyrimidine moiety ortho Sulfonylurea instead of carbamoylurea; agrochemical use
Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate -SC(NH)NC(CH₃)₂ group para Carbamothioyl group; para substitution
Methyl 2-benzoylamino-3-arylaminobut-2-enoates Benzoylamino and aryl amino groups N/A Open-chain enoate structure vs. aromatic benzoate

Substituent Effects

  • Halogen Position : The target’s 2-bromoaniline group introduces steric hindrance compared to 3- or 4-chloroaniline derivatives (e.g., ’s chloroanilines). Ortho-substituted halogens may reduce rotational freedom and influence binding in biological systems .
  • Urea vs.
  • Carbamothioyl vs. Carbamoyl: Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate () replaces oxygen with sulfur, enhancing lipophilicity and metal-binding properties .

Biological Activity

Ethyl 3-{[(2-bromoanilino)carbonyl]amino}benzoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on antibacterial properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C12H12BrN2O3\text{C}_{12}\text{H}_{12}\text{Br}\text{N}_2\text{O}_3

This structure includes an ethyl ester group, a bromoaniline moiety, and a carbonyl group, which are crucial for its biological interactions.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of derivatives related to this compound. The compound exhibits significant activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus aureus.

Minimum Inhibitory Concentration (MIC) Values:

CompoundTarget BacteriaMIC (µg/mL)
This compoundMSSA0.5
This compoundMRSA1
Derivative AE. faecalis4
Derivative BK. pneumoniae64

These findings indicate that the compound is more effective than traditional antibiotics like vancomycin in certain cases .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features:

  • Bromo Group: The presence of the bromo substituent enhances lipophilicity and facilitates membrane penetration.
  • Carbonyl Group: This functional group plays a crucial role in the interaction with bacterial targets.
  • Aniline Moiety: The aniline structure is essential for binding affinity and biological activity.

Research indicates that modifications to these groups can significantly affect antibacterial potency. For example, derivatives with varying halogen substitutions have shown differing levels of activity against various bacterial strains .

Case Studies

  • Antibacterial Screening Against MRSA
    A study conducted on a series of aniline derivatives, including this compound, demonstrated that compounds with halogen substitutions exhibited enhanced activity against MRSA strains. The study reported MIC values as low as 0.5 µg/mL for certain derivatives, indicating strong antibacterial properties .
  • Mechanism of Action
    Research into the mechanism of action revealed that the compound disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to cell death. This was confirmed through time-kill studies where significant reductions in bacterial counts were observed within hours of treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ETHYL 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOATE
Reactant of Route 2
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ETHYL 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOATE

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